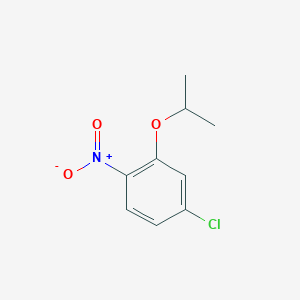

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene

CAS No.: 40422-90-0

Cat. No.: VC7889173

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40422-90-0 |

|---|---|

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | 4-chloro-1-nitro-2-propan-2-yloxybenzene |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 |

| Standard InChI Key | HCIBCEGQISKOTI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

-

Chloro group (-Cl) at position 1.

-

Nitro group (-NO) at position 2.

-

Isopropoxy group (-OCH(CH)) at position 4.

This substitution pattern creates a sterically hindered environment, impacting its reactivity and solubility. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, particularly at the chloro-substituted position .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.63 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | 333.1±37.0 °C (predicted) | |

| LogP (Partition Coefficient) | 3.28 | |

| Polar Surface Area | 52 Ų |

The compound’s moderate LogP value (3.28) indicates balanced lipophilicity, suitable for penetrating biological membranes. Its polar surface area (52 Ų) suggests limited solubility in aqueous media, typical of nitroaromatics .

Synthesis and Industrial Production

Synthetic Routes

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is synthesized via nitration and etherification sequences:

-

Nitration of Chlorobenzene:

Chlorobenzene undergoes nitration with concentrated nitric acid () and sulfuric acid () to yield 4-nitrochlorobenzene .This reaction produces a 1:2 ratio of ortho and para isomers, separated via crystallization .

-

Etherification with Isopropanol:

The nitrochlorobenzene intermediate reacts with isopropanol in the presence of a base (e.g., ) under reflux:

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and purity (>95%). Post-synthesis purification involves distillation and recrystallization from ethanol .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloro substituent is highly reactive due to the nitro group’s meta-directing effect. Common reactions include:

-

Amination: Reaction with ammonia or amines to form aniline derivatives.

-

Methoxylation: Displacement with methoxide () to yield 4-nitroanisole analogs .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., ):

This reaction expands its utility in synthesizing biaryl structures for drug discovery .

Applications in Pharmaceuticals

| Derivative | Application | Reference |

|---|---|---|

| 4-Chloroaniline | Anticancer agent precursor | |

| 2-Chloro-5-nitrophenol | Antimicrobial scaffold | |

| 4-Nitrodiphenylamine | Rubber antioxidant |

Biological and Toxicological Profile

Antimicrobial Activity

Structural analogs exhibit MIC values of 2.5–10 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). The nitro group enhances membrane permeability, disrupting bacterial cell division .

Mutagenicity and Carcinogenicity

The IARC classifies nitrochlorobenzenes as Group 2B (possibly carcinogenic). Metabolites like 4-chloroaniline bind to DNA, inducing oxidative stress and chromosomal aberrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume